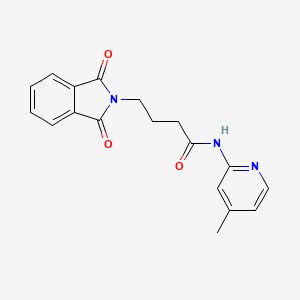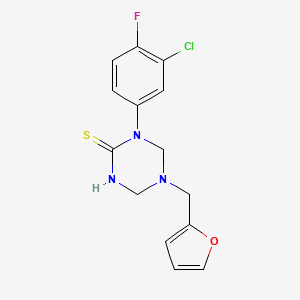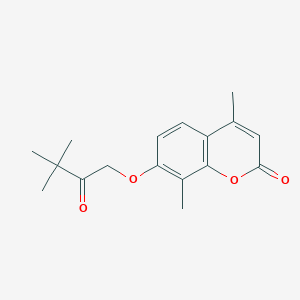
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide, also known as Compound A, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been primarily studied for its anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A exerts its anti-inflammatory and immunomodulatory effects by modulating the activity of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of immune and inflammatory responses. Specifically, this compound A inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of downstream pro-inflammatory gene expression, ultimately resulting in reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of pro-inflammatory cytokine and chemokine production, the suppression of immune cell activation and infiltration, and the reduction of tissue damage and inflammation. Additionally, this compound A has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A in lab experiments is its well-defined mechanism of action and specificity for the NF-κB pathway. This allows for precise modulation of immune and inflammatory responses, making it a valuable tool for studying these processes. However, one limitation of using this compound A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development and application of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A. One area of interest is the use of this compound A in combination with other anti-inflammatory or immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound A in clinical settings. Finally, the potential use of this compound A in other disease areas, such as cancer and neuroinflammation, should be explored.
Synthesemethoden
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A involves several steps, including the condensation of 4-methyl-2-pyridinylamine with 2,3-dioxoindoline-1-acetic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Several preclinical studies have demonstrated the anti-inflammatory and immunomodulatory effects of this compound A in animal models of these diseases. These studies have shown that this compound A can inhibit the production of pro-inflammatory cytokines and chemokines, reduce immune cell infiltration, and suppress the activation of inflammatory pathways.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-19-15(11-12)20-16(22)7-4-10-21-17(23)13-5-2-3-6-14(13)18(21)24/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRLFQIVGXDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)


![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)
